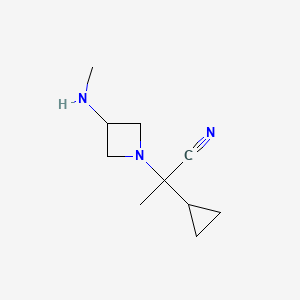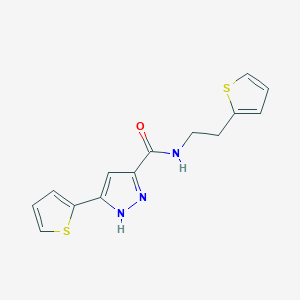
1-t-Butoxy-1-oxobutan-2-ylZinc bromide, 0.50 m in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-1-oxobutan-2-ylzinc bromide, 0.50 M in Ether, is an organozinc reagent commonly used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butoxy-1-oxobutan-2-ylzinc bromide can be synthesized through the reaction of tert-butyl 2-bromo-2-oxobutanoate with zinc in the presence of a suitable solvent like ether. The reaction typically involves the use of a zinc source, such as zinc dust or zinc powder, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxy-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Coupling reactions: Participates in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide include alcohols, ketones, and complex organic molecules, depending on the specific reaction and reagents used.
Scientific Research Applications
1-tert-Butoxy-1-oxobutan-2-ylzinc bromide has a wide range of applications in scientific research, including:
Organic synthesis: Used to construct complex organic molecules through various reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of advanced materials with specific properties.
Biological research: Applied in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophiles, forming new bonds and facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-1-oxobutan-2-ylzinc bromide
- 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide
Uniqueness
1-tert-Butoxy-1-oxobutan-2-ylzinc bromide is unique due to its specific reactivity and stability in ether. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and yield.
Properties
Molecular Formula |
C8H15BrO2Zn |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
bromozinc(1+);tert-butyl butanoate |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h6H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
GQMRQNKWWXOWNN-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH-]C(=O)OC(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


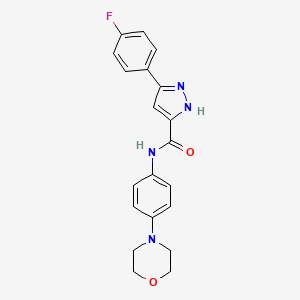
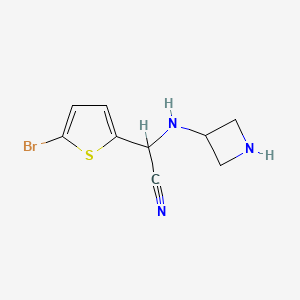
![8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14876030.png)
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B14876031.png)
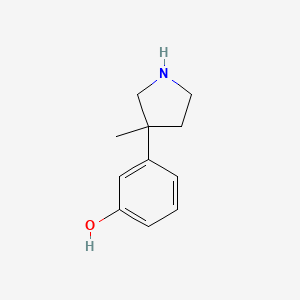
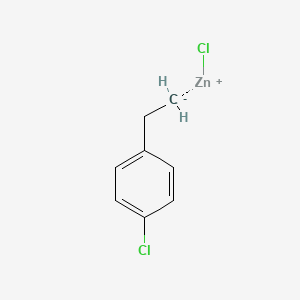
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14876052.png)
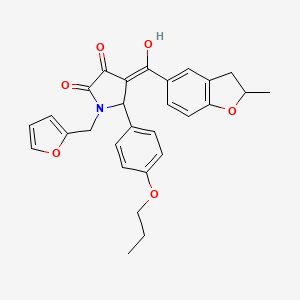
![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14876055.png)
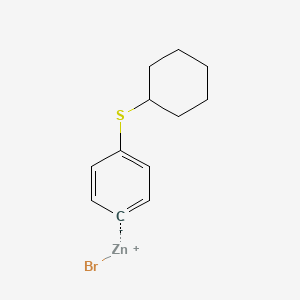
![1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14876071.png)
![N-cyclopentyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14876079.png)
